![molecular formula C14H17N3OS B2907443 [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone CAS No. 2309734-15-2](/img/structure/B2907443.png)
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone
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Description
The compound “[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone” is a complex organic molecule. It is also known as "3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)" . The molecular formula of this compound is C9H16N4 and it has a molecular weight of 180.25 .
Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . Attached to this ring is a 1-methylpyrazol-4-yl group . Detailed structural analysis would require advanced techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 326.5±42.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa value is predicted to be 9.25±0.10 . These values are predicted, and actual measurements may vary.Safety and Hazards
properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-8-13(7-15-16)11-3-2-5-17(9-11)14(18)12-4-6-19-10-12/h4,6-8,10-11H,2-3,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLGQLSIPRTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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